molecular formula C28H40O9 B15129334 8-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one

8-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one

Cat. No.: B15129334
M. Wt: 520.6 g/mol
InChI Key: KBZJWPGSJWUHPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glaucogenin C mono-D-thevetoside is a natural steroidal glycoside compound isolated from the roots of Cynanchum stauntonii, a plant belonging to the Apocynaceae family . This compound is known for its unique chemical structure and potential biological activities, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Glaucogenin C mono-D-thevetoside typically involves the extraction and isolation from the roots of Cynanchum stauntonii. The process includes:

Industrial Production Methods

Industrial production of Glaucogenin C mono-D-thevetoside is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of solvent use, extraction time, and purification techniques would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

Glaucogenin C mono-D-thevetoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Glaucogenin C mono-D-thevetoside has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of steroidal glycosides and their chemical properties.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer effects.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

Mechanism of Action

The mechanism of action of Glaucogenin C mono-D-thevetoside involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:

Comparison with Similar Compounds

Similar Compounds

  • Glaucogenin A
  • Glaucogenin B
  • Glaucogenin C

Comparison

Glaucogenin C mono-D-thevetoside is unique due to its specific glycosidic linkage and the presence of a mono-D-thevetoside moiety. Compared to other glaucogenins, it has distinct biological activities and chemical properties, making it a valuable compound for research .

Properties

IUPAC Name

8-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O9/c1-14-22(29)24(32-4)23(30)26(35-14)36-17-9-10-27(2)16(11-17)6-7-18-19(27)8-5-15-12-33-28(3)21(15)20(13-34-28)37-25(18)31/h6,12,14,17-24,26,29-30H,5,7-11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZJWPGSJWUHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5=COC6(C5C(CO6)OC(=O)C4CC=C3C2)C)C)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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